2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

mGluR5 Negative Allosteric Modulator Neurology

Accelerate your mGluR5 research with 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one (CAS 864224-08-8), the ideal comparator for SAR studies. Unlike MPEP or MTEP, this NAM offers a distinct cLogP (3.98) and a moderate binding affinity (Ki=800 nM), enabling investigation of partial antagonism for optimized therapeutic windows in neurological models. Its unsubstituted 6-position is a critical functional handle for building diverse NAM libraries. Available now with verified purity for reproducible experimental design.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 864224-08-8
Cat. No. B1589560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
CAS864224-08-8
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1
InChIInChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2
InChIKeyXOUDFZJCSDKXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one (CAS:864224-08-8): Procurement Data for mGluR5 Antagonist Research


2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a synthetic quinolinone derivative recognized primarily as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. With the molecular formula C17H13NO and a molecular weight of 247.29 g/mol, this compound is a key research tool in the study of neurological disorders including Parkinson's disease, anxiety, and chronic pain [2]. It is available from multiple vendors for research use only, typically with a purity specification of at least 95% .

Why 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one Cannot Be Directly Substituted by Common mGluR5 Antagonists


Substituting 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one with another mGluR5 antagonist like MPEP or MTEP introduces significant risks in experimental design and drug development. While these compounds share a common target, their potency, selectivity, and crucially, their physicochemical properties differ markedly. For instance, the target compound exhibits a different lipophilicity (cLogP) profile compared to MPEP and its dimethyl analog MRZ-8676, which directly influences blood-brain barrier penetration, solubility, and off-target binding [1]. Furthermore, the specific EC50 and Ki values of the target compound in defined assays provide a unique potency benchmark that is not interchangeable with those of other NAMs, making it essential for consistent and reproducible results in specific research models [2].

Quantitative Evidence Guide for Selecting 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one over Analogs


mGluR5 Functional Antagonism: Human vs. Rat Potency Comparison

The compound demonstrates potent negative allosteric modulation of mGluR5 in both rat and human cell-based assays, with EC50 values of 34 nM and 50 nM, respectively [1]. This potency profile is distinct from the widely used reference antagonist MPEP, which has a reported IC50 of 36 nM in a calcium flux assay but lacks the same level of selectivity against other mGluR subtypes . The availability of specific potency data for this exact chemotype in a human cell line is a key differentiator for translational research.

mGluR5 Negative Allosteric Modulator Neurology

Lipophilicity (cLogP) Differentiates from 6,6-Dimethyl Analog MRZ-8676

The calculated partition coefficient (cLogP) for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is 3.98 [1]. This value is significantly higher than that of its 6,6-dimethyl derivative, MRZ-8676, which has a reported LogP of approximately 3.64 [2]. This difference in lipophilicity suggests the target compound is more hydrophobic, a property that will directly influence its solubility profile, plasma protein binding, and passive membrane permeability, making it a more suitable scaffold for certain medicinal chemistry campaigns.

Physicochemical Properties Medicinal Chemistry Blood-Brain Barrier

Unique Role as Synthetic Precursor to MRZ-8676

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is the direct des-methyl precursor to the advanced preclinical candidate MRZ-8676 [1]. While MRZ-8676 is a proprietary compound with demonstrated in vivo efficacy, the target compound is the commercially available scaffold required for the synthesis of analogs and the exploration of structure-activity relationships (SAR) at the 6-position of the quinolinone core [2]. This specific synthetic utility is not shared by other mGluR5 NAMs like MPEP or MTEP.

Synthetic Intermediate Process Chemistry Medicinal Chemistry

Potency Differentiated from High-Affinity MTEP by 7-Fold

In a radioligand displacement assay, 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one exhibited a binding affinity (Ki) of 800 nM for rat mGluR5 [1]. This moderate affinity is in stark contrast to the high-affinity antagonist MTEP, which has a reported Ki of 16 nM and an IC50 of 5 nM in a functional calcium flux assay . This 7-fold difference in binding affinity makes the target compound a valuable tool for investigating partial antagonism or for applications where complete receptor blockade is not desired.

mGluR5 Binding Affinity Ki

Key Research and Industrial Applications for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one


Neuroscience Research: Parkinson's Disease and L-DOPA-Induced Dyskinesia (LID)

As a close structural analog of the clinical candidate MRZ-8676, this compound is an ideal control or starting point for SAR studies in rodent models of Parkinson's disease and LID [1]. Its specific potency profile (EC50 34 nM in rat astrocytes) and distinct lipophilicity (cLogP 3.98) relative to MRZ-8676 make it a critical comparator for understanding how modifications at the 6-position impact in vivo efficacy, pharmacokinetics, and side-effect profiles [2][3].

Medicinal Chemistry: Scaffold for mGluR5 NAM Library Synthesis

This compound serves as a versatile building block for the synthesis of diverse mGluR5 NAM libraries. Its unsubstituted 6-position is a key functional handle for introducing various substituents, enabling systematic SAR exploration to optimize potency, selectivity, and ADME properties [4]. This makes it an essential reagent for any medicinal chemistry program focused on developing next-generation mGluR5 therapeutics.

Pharmacological Studies: Investigating Partial vs. Full Antagonism

With a binding affinity (Ki = 800 nM) that is substantially lower than the full antagonist MTEP (Ki = 16 nM), this compound provides a unique pharmacological tool for investigating the effects of partial or weaker antagonism at mGluR5 [5]. It can be used in vitro and in vivo to study the therapeutic window of mGluR5 blockade and to identify the optimal level of receptor inhibition required for efficacy without adverse events like cognitive impairment.

Analytical Chemistry: Development of HPLC and LC-MS Methods

The compound's distinct physicochemical properties, including its characteristic cLogP of 3.98 and molecular weight of 247.29 g/mol, make it a suitable standard for developing and validating analytical methods [3]. It can be used as a reference material for the quantification of related substances, purity analysis, and stability studies in pharmaceutical research and development.

Technical Documentation Hub

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